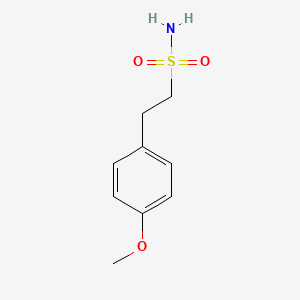
(2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride
Übersicht
Beschreibung
2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride (DFMSA-HCl) is a synthetic compound belonging to the class of organic compounds known as amines. It is an important intermediate in the synthesis of several pharmaceuticals and pharmaceutical intermediates, and has been studied extensively for its biological and pharmacological properties. DFMSA-HCl has been used in a variety of research applications, including protein structure determination, enzyme inhibition studies, and drug delivery systems. This article will provide an overview of DFMSA-HCl synthesis, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
One study explores new methods for synthesizing uracil derivatives from polyfluoro-1,1-dihydroalkyl benzyl sulfones, highlighting the chemical reactivity and potential applications of fluorinated compounds in drug development and material science (Timoshenko et al., 2002). Another research focuses on the synthesis and characterization of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers for proton exchange membranes in fuel cells, demonstrating the role of fluorinated compounds in enhancing the efficiency of energy conversion devices (Sankir et al., 2007).
Applications in Organic Electronics
A study on the doping of poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with dopamine hydrochloride to enhance its work function and conductivity for use in organic solar cells showcases the application of sulfonated compounds in improving the performance of organic electronics (Zeng et al., 2020).
Material Science and Polymer Chemistry
Research into the preparation of poly(arylene ether sulfone) membranes bearing benzyl-type quaternary ammonium pendants for improved hydroxide conductivity and alkaline stability illustrates the utility of such compounds in developing advanced materials for energy and environmental applications (Shi et al., 2017).
Novel Compounds and Methodologies
Another study presents the synthesis and crystal structure of a novel sulfonamide compound, shedding light on its potential as a cancer inhibitor through molecular docking studies. This research underscores the importance of these compounds in medicinal chemistry and drug design (Kamaraj et al., 2021).
Eigenschaften
IUPAC Name |
(2,5-difluorophenyl)-(3-methylsulfonylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S.ClH/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16;/h2-8,14H,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRXVHVBPTTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(C2=C(C=CC(=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)

